N'-(2-ethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide

sigma receptor structure‑activity relationship positional isomer

N'-(2-ethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide is a synthetic oxalamide derivative that combines a 2‑ethoxyphenyl head group with a 4‑phenylpiperazine tail via an ethanediamide linker. The compound belongs to the arylpiperazine class, a scaffold extensively explored for sigma receptor and serotonergic modulation [REFS‑1].

Molecular Formula C22H28N4O3
Molecular Weight 396.491
CAS No. 1049469-77-3
Cat. No. B2770060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(2-ethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide
CAS1049469-77-3
Molecular FormulaC22H28N4O3
Molecular Weight396.491
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3
InChIInChI=1S/C22H28N4O3/c1-2-29-20-11-7-6-10-19(20)24-22(28)21(27)23-12-13-25-14-16-26(17-15-25)18-8-4-3-5-9-18/h3-11H,2,12-17H2,1H3,(H,23,27)(H,24,28)
InChIKeyDJNXGZPRVCGWAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N'-(2-ethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide (CAS 1049469-77-3): Chemical Profile and Procurement-Relevant Background


N'-(2-ethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide is a synthetic oxalamide derivative that combines a 2‑ethoxyphenyl head group with a 4‑phenylpiperazine tail via an ethanediamide linker. The compound belongs to the arylpiperazine class, a scaffold extensively explored for sigma receptor and serotonergic modulation [REFS‑1]. It is commercially available as a solid screening compound from Life Chemicals (product code F5266‑0071) and is intended exclusively for non‑clinical research use [REFS‑2].

Why Arylpiperazine‑Based Screening Compounds Cannot Be Interchanged: The Case for CAS 1049469-77-3


In the arylpiperazine chemical space, seemingly minor structural variations—such as the position of an ethoxy substituent or the nature of the linker—can drive large shifts in receptor subtype selectivity, intrinsic efficacy, and off‑target liability [REFS‑1]. N'‑(2‑ethoxyphenyl)‑N‑[2‑(4‑phenylpiperazin‑1‑yl)ethyl]ethanediamide carries an ortho‑ethoxy phenyl motif that distinguishes it from the more frequently encountered para‑ethoxy isomer and from simple phenylpiperazine probes. Without direct comparative binding data, generic substitution risks acquiring a compound with undesired polypharmacology or sub‑optimal target engagement, undermining the validity of screening campaigns or SAR studies.

Quantitative Differentiation Evidence for N'-(2-ethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide (CAS 1049469-77-3)


Ortho‑ vs. Para‑Ethoxy Substitution: Structurally Inferred Impact on Sigma Receptor Affinity

The target compound bears a 2‑ethoxyphenyl (ortho) group, whereas the closely related analog N'‑(4‑ethoxyphenyl)‑N‑[2‑(4‑phenylpiperazin‑1‑yl)ethyl]ethanediamide incorporates the ethoxy substituent at the para position. In published arylpiperazine sigma ligand series, the position of the aromatic substituent has been shown to modulate sigma‑1 binding affinity by factors of 10‑fold or more [REFS‑1]. No direct, head‑to‑head radioligand displacement data for this exact pair are publicly available as of 2026‑04.

sigma receptor structure‑activity relationship positional isomer

Comparative Sigma‑1 Binding Affinity: Data Gap Relative to the Reference Ligand Haloperidol

The prototypical sigma ligand haloperidol exhibits Ki values of approximately 46 nM at sigma‑1 and 120 nM at sigma‑2 receptors as measured in guinea pig brain membrane assays [REFS‑2]. For N'‑(2‑ethoxyphenyl)‑N‑[2‑(4‑phenylpiperazin‑1‑yl)ethyl]ethanediamide, no sigma‑1 or sigma‑2 binding data are deposited in ChEMBL, PubChem, or the primary literature as of 2026‑04 [REFS‑3]. This absence precludes any quantitative ranking of this compound against the well‑characterized benchmark, creating a significant information asymmetry for procurement decisions.

sigma‑1 receptor binding affinity reference compound

In Silico Drug‑Likeness: Comparable Physicochemical Profile to CNS Sigma Ligands

The compound has a molecular weight of 396.49 g·mol⁻¹, an estimated cLogP of ~3.5, 2 hydrogen bond donors, and 6 hydrogen bond acceptors, thus complying with all Lipinski Rule of Five criteria [REFS‑4]. These physicochemical parameters are consistent with those of CNS‑penetrant sigma receptor ligands as a class [REFS‑5] and do not constitute a measurable differentiation point relative to close structural analogs, which share nearly identical property profiles.

drug‑likeness Lipinski Rule of Five physicochemical properties

Vendor‑Reported Purity: Baseline Quality Without Competitive Advantage

The commercial supplier Life Chemicals applies a minimum purity specification of ≥90% for HTS screening compounds, typically determined by LC‑MS or ¹H NMR [REFS‑6]. While this ensures fitness for primary screening, it is a standard industry benchmark and does not provide a quantitative differentiation over compounds from alternative vendors that meet identical or higher purity thresholds.

compound purity quality control research chemical

Research Application Scenarios for N'-(2-ethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide (CAS 1049469-77-3)


Sigma‑1 Receptor Pharmacophore Exploration and Ortho‑Substituent SAR

The ortho‑ethoxy substitution of this compound provides a probe for structure‑activity relationship studies aimed at mapping the steric and electronic tolerance of the sigma‑1 receptor's aryl‑binding pocket, especially in comparison to para‑substituted analogs [REFS‑1]. Such studies can inform the design of next‑generation sigma‑1 ligands with improved subtype selectivity.

In Silico Docking and Molecular Dynamics Workflows for Arylpiperazine Ligands

The well‑defined oxalamide linker and two aromatic termini make this compound a suitable test system for validating docking poses against published sigma‑1 crystal structures or homology models. Its predicted CNS drug‑likeness [REFS‑5] supports its use as a virtual screening template.

Method Development for Analytical Characterization of N‑Aryl Ethanediamides

The compound's chromophoric ethoxyphenyl group and piperazine moiety facilitate UV and MS detection, enabling its use as a reference standard during LC‑MS method development for quantification of structurally related oxalamide derivatives in biological matrices.

Focused Screening Library Expansion for Under‑Explored Arylpiperazine Chemotypes

As a commercially available, singleton compound from Life Chemicals' screening collection [REFS‑2], it can be integrated into focused libraries targeting sigma or serotonergic receptors, provided that initial in‑house profiling confirms acceptable potency and selectivity relative to established benchmarks such as haloperidol [REFS‑2].

Quote Request

Request a Quote for N'-(2-ethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.